molecular formula C17H28O2 B1619112 1-(Diethoxymethyl)-4-hexylbenzene CAS No. 89511-01-3

1-(Diethoxymethyl)-4-hexylbenzene

Cat. No. B1619112
CAS RN: 89511-01-3
M. Wt: 264.4 g/mol
InChI Key: ZNJWMCAMNLPWBX-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-4-hexylbenzene, also known as DEHB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DEHB is a benzene derivative that has been synthesized using various methods, and its potential applications in the field of biochemical research have been explored extensively.

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Research has shown the synthesis of new covalent organic frameworks (COFs) using building units linked through hydrazone bonds, demonstrating the potential for creating porous materials with excellent chemical and thermal stability (Uribe-Romo et al., 2011). Such frameworks could be relevant for applications in gas storage, separation technologies, and catalysis.

Polymer Synthesis and Characterization

Studies on platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives reveal insights into the synthesis, structural determination, and thermal stability of these polymers (Khan et al., 2003). These findings are significant for developing materials with potential electronic and photovoltaic applications.

On-surface Polymerization

The on-surface polymerization of 1,4-diethynylbenzene on Cu(111) surfaces has been studied, indicating the formation of disordered covalent networks with distinct structural motifs. This research contributes to the understanding of surface-assisted polymerization processes, which are critical for the fabrication of nanostructured materials (Eichhorn et al., 2013).

Photophysical Studies

Investigations into the photophysics of 1,4-diethynylbenzenes in different states (solution vs. crystal) offer insights into the effects of aggregation on their photophysical properties. Such studies are essential for the design of materials for optoelectronic applications (Levitus et al., 2001).

properties

IUPAC Name

1-(diethoxymethyl)-4-hexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O2/c1-4-7-8-9-10-15-11-13-16(14-12-15)17(18-5-2)19-6-3/h11-14,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJWMCAMNLPWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346520
Record name 1-(Diethoxymethyl)-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diethoxymethyl)-4-hexylbenzene

CAS RN

89511-01-3
Record name 1-(Diethoxymethyl)-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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